molecular formula C12H12N4O B241213 5-(3,4-dihydro-2(1H)-isoquinolinyl)-1,2,4-triazin-3(2H)-one

5-(3,4-dihydro-2(1H)-isoquinolinyl)-1,2,4-triazin-3(2H)-one

货号: B241213
分子量: 228.25 g/mol
InChI 键: HIHFVNBCZNBCRM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(3,4-dihydro-2(1H)-isoquinolinyl)-1,2,4-triazin-3(2H)-one, also known as Dihydro-Isoquinoline-Triazine (DHIQ), is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DHIQ is a derivative of isoquinoline and triazine, which are commonly used in the pharmaceutical industry to develop drugs for various diseases.

作用机制

The mechanism of action of DHIQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. DHIQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. DHIQ also inhibits the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
DHIQ has been shown to have various biochemical and physiological effects in the body. In cancer cells, DHIQ has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of topoisomerase II. In Alzheimer's disease and Parkinson's disease, DHIQ has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively. DHIQ has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

实验室实验的优点和局限性

One advantage of using DHIQ in lab experiments is that it is a relatively simple compound to synthesize and can be easily modified to create derivatives with different properties. However, one limitation of using DHIQ in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its therapeutic effects.

未来方向

There are several future directions for research on DHIQ. One area of research is the development of DHIQ derivatives with improved therapeutic properties. Another area of research is the elucidation of the mechanism of action of DHIQ, which could lead to the development of more targeted therapies. Additionally, more research is needed to determine the safety and efficacy of DHIQ in clinical trials.

合成方法

DHIQ can be synthesized through a multistep reaction from commercially available starting materials. One of the most common methods for synthesizing DHIQ involves the condensation of 2-aminobenzaldehyde and 2,4,6-trichloro-1,3,5-triazine followed by reduction with sodium borohydride. The resulting product is then cyclized with acetic anhydride to yield DHIQ. Other methods for synthesizing DHIQ have also been reported in the literature.

科学研究应用

DHIQ has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DHIQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DHIQ has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.

属性

分子式

C12H12N4O

分子量

228.25 g/mol

IUPAC 名称

5-(3,4-dihydro-1H-isoquinolin-2-yl)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C12H12N4O/c17-12-14-11(7-13-15-12)16-6-5-9-3-1-2-4-10(9)8-16/h1-4,7H,5-6,8H2,(H,14,15,17)

InChI 键

HIHFVNBCZNBCRM-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=O)NN=C3

规范 SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=O)NN=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。